4-methyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol
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Overview
Description
4-methyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol is an organic compound that features both phenolic and morpholine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol typically involves the condensation of 4-morpholinylbenzaldehyde with 4-methylphenol under basic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
4-methyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-methyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with active site residues, while the morpholine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-methylphenol: Lacks the morpholine and imine groups, making it less versatile in terms of chemical reactivity and biological activity.
4-(morpholin-4-yl)benzaldehyde:
4-morpholinylphenol: Similar structure but lacks the imine group, affecting its reactivity and interaction with biological targets.
Uniqueness
4-methyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol is unique due to the presence of both phenolic and morpholine functional groups, which confer a combination of chemical reactivity and biological activity not found in simpler analogs. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H20N2O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-methyl-2-[(4-morpholin-4-ylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C18H20N2O2/c1-14-2-7-18(21)15(12-14)13-19-16-3-5-17(6-4-16)20-8-10-22-11-9-20/h2-7,12-13,21H,8-11H2,1H3 |
InChI Key |
MIMGJSBHJUUBRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=NC2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
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